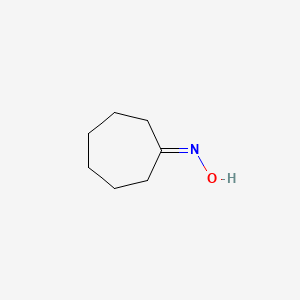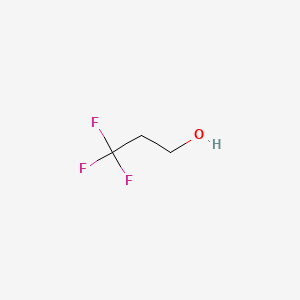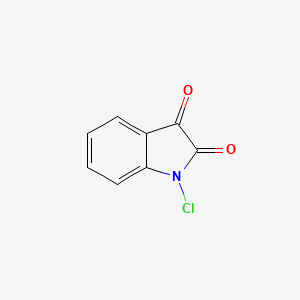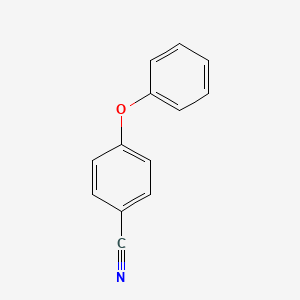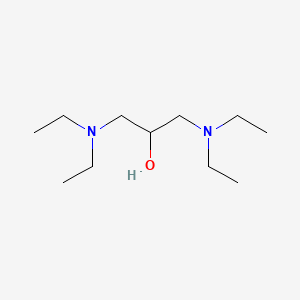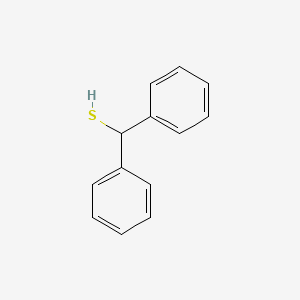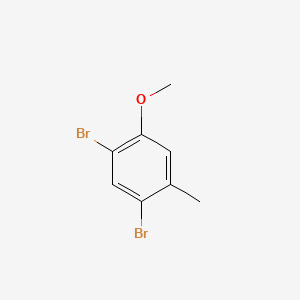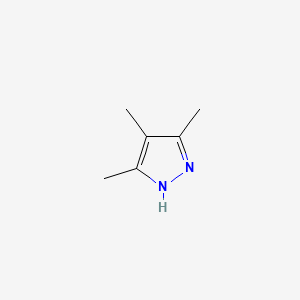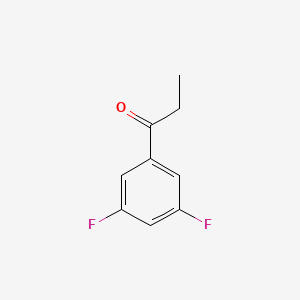
3,5-Difluoropropiophenone
Übersicht
Beschreibung
3,5-Difluoropropiophenone (3,5-DFP) is a difluorinated ketone that is used as a synthetic intermediate in the production of a variety of compounds, including pharmaceuticals and other specialty chemicals. It is a colorless liquid at room temperature, with a boiling point of 117°C and a melting point of -27°C. 3,5-DFP is a versatile reagent with a wide range of applications in organic synthesis. It is an important building block for the synthesis of highly functionalized aromatic and heterocyclic compounds, as well as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wissenschaftliche Forschungsanwendungen
Synthesis of Antidepressive Agents
Research has utilized 3,5-difluoropropiophenone for synthesizing m-difluorine morpholinol derivatives, demonstrating potent antidepressant activities. This synthesis involves a series of chemical reactions starting from this compound, through bromination, amination, cyclization, and acidification processes, as explored by You-li (2014). The pharmacological evaluation of these compounds, particularly compound Ⅵ4, revealed significant antidepressant effects, highlighting the chemical's potential in contributing to new antidepressive drug development (You-li, 2014).
Material Science and Polymer Chemistry
In material science, this compound has been involved in the synthesis of high-performance materials. For instance, Kaiti et al. (2006) described its application in producing linear poly(arylene ether)s with pendant phenylsulfonyl groups, showing the potential of such materials in various technological applications due to their significant thermal stability and unique chemical properties (Kaiti et al., 2006).
Synthesis of Hydroxyaryl Derivatives
Baruah et al. (2005) explored the synthesis of BODIPY-based hydroxyaryl derivatives as fluorescent pH probes, where the versatility of this compound in creating compounds with specific electronic properties was leveraged. These compounds, due to their absorption and fluorescence properties, have been identified as potential candidates for applications in sensing technologies, illustrating the broad applicability of this compound in creating functional materials with desirable photophysical characteristics (Baruah et al., 2005).
Development of Fluorinated Polyamides
This compound has also been pivotal in the development of novel soluble fluorinated aromatic polyamides, as reported by Ge et al. (2004). These polyamides exhibited enhanced solubility and thermal stability, attributes crucial for their application in advanced material science. The incorporation of fluorinated groups contributed to their excellent electrical and dielectric properties, showcasing the role of this compound in synthesizing materials that meet specific industrial requirements (Ge et al., 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3,5-difluorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDQWXARVQADKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159306 | |
| Record name | 3,5-Difluoropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135306-45-5 | |
| Record name | 3,5-Difluoropropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Difluoropropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135306-45-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,5-difluoropropiophenone in the synthesis of novel antidepressant compounds?
A: this compound serves as a crucial starting material in the multi-step synthesis of m-difluorinemorpholinol derivatives, some of which have shown potential antidepressant activity [, ]. The research highlights the use of this compound in synthesizing 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, a compound demonstrating promising results in preclinical studies [].
Q2: Can you elaborate on the synthesis process of m-difluorinemorpholinol derivatives starting from this compound?
A2: The synthesis of m-difluorinemorpholinol derivatives, starting with this compound, involves several key steps:
- Bromination: this compound undergoes bromination, typically using cupric bromide, to introduce a bromine atom at the alpha position to the carbonyl group [].
- Amination: The brominated compound then reacts with an amine, incorporating a nitrogen atom into the structure [, ].
- Cyclization: The molecule undergoes cyclization, forming the morpholine ring system, a characteristic feature of these derivatives [, ].
- Acidification: Finally, the cyclized compound is treated with an acid, usually hydrochloric acid, to form the hydrochloride salt of the final m-difluorinemorpholinol derivative [, ].
Q3: What are the potential advantages of using this compound as a starting material in this context?
A: The research suggests that using cupric bromide for the bromination of this compound leads to high selectivity for the desired product []. Furthermore, employing nonproton polar solvents during the amination step can shorten reaction times and reduce the use of potentially toxic reagents []. These factors highlight the potential advantages of using this compound in terms of synthesis efficiency and environmental considerations.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

